12-NO2-Cla
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Overview
Description
9(E),11(E)-12-nitro Conjugated Linoleic Acid is a nitrated derivative of conjugated linoleic acid. Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid, a polyunsaturated omega-6 fatty acid. The nitration of conjugated linoleic acid introduces a nitro group into the molecule, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(E),11(E)-12-nitro Conjugated Linoleic Acid typically involves the nitration of conjugated linoleic acid. This can be achieved through various methods, including:
Acidified Nitrite Method: Conjugated linoleic acid is exposed to acidified nitrite, which facilitates the nitration process.
Peroxynitrite Method: Conjugated linoleic acid is treated with peroxynitrite, a reactive nitrogen species, to introduce the nitro group.
Gaseous Nitrogen Dioxide Method: Conjugated linoleic acid is exposed to gaseous nitrogen dioxide, resulting in nitration.
Myeloperoxidase Method: The combined action of myeloperoxidase, hydrogen peroxide, and nitrite can also be used to nitrate conjugated linoleic acid.
Industrial Production Methods: Industrial production of 9(E),11(E)-12-nitro Conjugated Linoleic Acid may involve large-scale nitration processes using the methods mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: 9(E),11(E)-12-nitro Conjugated Linoleic Acid can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro group in 9(E),11(E)-12-nitro Conjugated Linoleic Acid can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Various oxidized derivatives of 9(E),11(E)-12-nitro Conjugated Linoleic Acid.
Reduction Products: 9(E),11(E)-12-amino Conjugated Linoleic Acid.
Substitution Products: Derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
9(E),11(E)-12-nitro Conjugated Linoleic Acid has several scientific research applications, including:
Chemistry: Used as a model compound to study nitration reactions and the behavior of nitro fatty acids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of functional foods and nutraceuticals due to its potential health benefits.
Mechanism of Action
The mechanism of action of 9(E),11(E)-12-nitro Conjugated Linoleic Acid involves its interaction with various molecular targets and pathways. The nitro group can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For example, it can inhibit the activity of pro-inflammatory enzymes and activate anti-inflammatory pathways, contributing to its potential anti-inflammatory effects .
Comparison with Similar Compounds
9(E),11(E)-Conjugated Linoleic Acid: The parent compound without the nitro group.
9(Z),11(E)-Conjugated Linoleic Acid: A geometric isomer with different double bond configurations.
10(E),12(Z)-Conjugated Linoleic Acid: Another geometric isomer with different double bond configurations.
Uniqueness: 9(E),11(E)-12-nitro Conjugated Linoleic Acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its non-nitrated counterparts. The nitro group can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H31NO4 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
(9E,11E)-12-nitrooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,15H,2-8,10-11,13-14,16H2,1H3,(H,20,21)/b12-9+,17-15+ |
InChI Key |
ONJKKOVKZYVSIB-VAOWDNLSSA-N |
Isomeric SMILES |
CCCCCC/C(=C\C=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC(=CC=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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